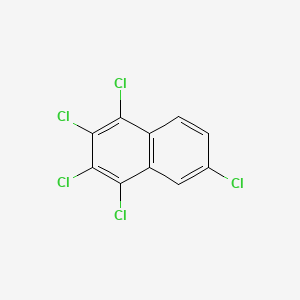

1,2,3,4,6-Pentachloronaphthalene

Descripción general

Descripción

1,2,3,4,6-Pentachloronaphthalene is a polychlorinated naphthalene with the molecular formula C10H3Cl5. It is one of the many congeners of polychlorinated naphthalenes, which are characterized by the presence of multiple chlorine atoms attached to a naphthalene ring. This compound is known for its persistence in the environment and its potential toxicological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,3,4,6-Pentachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled chlorination of naphthalene in reactors designed to handle the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,4,6-Pentachloronaphthalene undergoes several types of chemical reactions, including:

Hydrodechlorination: This reaction involves the removal of chlorine atoms from the compound, typically using hydrogen gas in the presence of a catalyst such as palladium or platinum.

Substitution: Chlorine atoms on the naphthalene ring can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Hydrodechlorination: Hydrogen gas and a palladium or platinum catalyst at elevated temperatures and pressures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Substitution: Reagents such as sodium hydroxide or other nucleophiles in the presence of a suitable solvent.

Major Products Formed

Hydrodechlorination: Formation of less chlorinated naphthalenes or naphthalene itself.

Oxidation: Formation of naphthoquinones or other oxidized derivatives.

Substitution: Formation of substituted naphthalenes with various functional groups.

Aplicaciones Científicas De Investigación

1,2,3,4,6-Pentachloronaphthalene has several scientific research applications, including:

Environmental Studies: Used as a model compound to study the environmental fate and transport of polychlorinated naphthalenes.

Analytical Chemistry: Used as a standard in the development and validation of analytical methods for the detection and quantification of polychlorinated naphthalenes in environmental samples.

Mecanismo De Acción

The mechanism of action of 1,2,3,4,6-pentachloronaphthalene involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of xenobiotic metabolism. Activation of AhR leads to the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics . Additionally, the compound can cause oxidative stress and disrupt cellular signaling pathways, leading to toxic effects .

Comparación Con Compuestos Similares

1,2,3,4,6-Pentachloronaphthalene can be compared with other polychlorinated naphthalenes, such as:

1,2,3,5,7-Pentachloronaphthalene: Similar in structure but with different chlorine substitution patterns, leading to variations in physical and chemical properties.

1,2,3,4,6,7-Hexachloronaphthalene: Contains an additional chlorine atom, resulting in increased persistence and potential toxicity.

1,2,3,5,6,7-Hexachloronaphthalene: Another hexachlorinated congener with different chlorine substitution patterns.

The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its reactivity, environmental behavior, and toxicological properties .

Actividad Biológica

1,2,3,4,6-Pentachloronaphthalene (PCN) is a chlorinated aromatic hydrocarbon that has garnered attention due to its environmental persistence and potential toxicity. This compound is part of a larger class of polychlorinated naphthalenes (PCNs) known for their bioaccumulation potential and adverse health effects. Understanding the biological activity of PCN is crucial for assessing its risks to human health and the environment.

This compound has the molecular formula and is characterized by five chlorine atoms substituted on the naphthalene ring. Its structure contributes to its lipophilicity and resistance to biodegradation.

Toxicological Studies

Numerous studies have investigated the toxicological effects of PCNs. A significant study assessed the repeated dose toxicity and relative potency of various chlorinated naphthalenes compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). The results indicated that PCN exposure led to biochemical changes in liver enzyme activities (CYP1A1 and CYP1A2), similar to those induced by TCDD. The estimated relative potencies for PCN were significantly lower than TCDD, suggesting a lower but still concerning toxicity profile .

Table 1: Relative Potency Comparison

| Compound | Relative Potency (vs. TCDD) |

|---|---|

| PCN 66 | 0.0015 - 0.0072 |

| PCN 67 | 0.00029 - 0.00067 |

| TCDD | Reference |

Case Studies

A case study involving occupational exposure to pentachloronaphthalene highlighted instances of toxic hepatitis among workers handling chlorinated naphthalenes. Reports indicated that exposure resulted in liver damage characterized by elevated liver enzymes and histopathological changes .

Another study focused on the biomagnification of 1,2,3,5,7-pentachloronaphthalene in aquatic food chains. It was found that juvenile rainbow trout exposed to contaminated benthic worms exhibited significant upregulation of the phase I biotransformation enzyme gene CYP1A1 without affecting survival or growth rates. This suggests that while PCN can induce metabolic responses in aquatic organisms, it may not always lead to acute toxicity .

The biological activity of pentachloronaphthalene is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes involved in xenobiotic metabolism. This mechanism is similar to that observed with dioxin-like compounds and underscores the potential for PCNs to disrupt endocrine functions and metabolic processes in exposed organisms.

Environmental Impact

PCNs are persistent organic pollutants (POPs) that accumulate in biota and can enter human food chains through various pathways. Their environmental stability raises concerns about long-term ecological effects and human health risks associated with dietary exposure.

Propiedades

IUPAC Name |

1,2,3,4,6-pentachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl5/c11-4-1-2-5-6(3-4)8(13)10(15)9(14)7(5)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOLNVSMVTYGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871456 | |

| Record name | 1,2,3,4,6-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67922-26-3 | |

| Record name | Naphthalene, 1,2,3,4,6-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research primarily focuses on the degradation of 1,2,3,4-tetrachloronaphthalene (CN-27). How is 1,2,3,4,6-pentachloronaphthalene (CN-50) relevant to this study?

A: The study observes the formation of CN-50 as a byproduct during the dechlorination of CN-27 over Fe-Al composite oxides. [] This suggests that while hydrodechlorination is the dominant reaction pathway, a reverse chlorination process also occurs under the experimental conditions. This finding highlights the complex reaction mechanisms involved in the degradation of polychlorinated naphthalenes (PCNs) and the potential for the formation of more highly chlorinated congeners even during dechlorination processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.